Avoparcin-beta is a prominent member of the glycopeptide antibiotic family, primarily known for its activity against Gram-positive bacteria. [, , , ] It is a major component of the avoparcin mixture, a complex produced by the bacterium Streptomyces candidus. [, , ] Avoparcin-beta has served as a valuable tool in scientific research, particularly in studies related to bacterial resistance mechanisms, cell wall synthesis, and the development of novel antibiotics. [, , , ]
Avoparcin-beta is a glycopeptide antibiotic that is structurally related to vancomycin, primarily used in veterinary medicine as a growth promoter in animal feed. It was first introduced in Europe during the 1970s and has been utilized for its effectiveness against Gram-positive bacteria. Avoparcin-beta, along with its counterpart α-avoparcin, is produced by the actinomycete Amycolatopsis coloradensis and is characterized by its complex molecular structure, which includes multiple macrocyclic rings.
Avoparcin-beta is derived from the fermentation of Amycolatopsis coloradensis, a soil-dwelling bacterium known for producing various antibiotics. The compound is typically extracted and purified from the fermentation broth through several industrial processes, including high-performance liquid chromatography (HPLC) .
Avoparcin-beta belongs to the class of glycopeptide antibiotics. These compounds are known for their ability to inhibit bacterial cell wall synthesis, making them effective against a range of pathogenic bacteria. Avoparcin-beta is specifically classified under the broader category of antibiotics used in veterinary medicine .
The synthesis of Avoparcin-beta involves a complex fermentation process followed by purification techniques. The actinomycete Amycolatopsis coloradensis is cultivated in bioreactors under controlled conditions to optimize the yield of both α- and β-avoparcin .
The fermentation conditions are meticulously controlled, including temperature, pH, and nutrient supply, to maximize the production of Avoparcin-beta. The subsequent purification process ensures that contaminants are removed, yielding a product suitable for further analysis and application .
The molecular formula of Avoparcin-beta is , indicating a complex structure with multiple functional groups that contribute to its biological activity. The compound features several macrocyclic rings, which are characteristic of glycopeptide antibiotics .
The detailed structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which reveal insights into the arrangement of atoms within the molecule .
Avoparcin-beta can undergo various chemical reactions that alter its structure and potentially enhance its antibacterial properties:
Common reagents used in these reactions include:
These reactions are typically conducted under controlled conditions to ensure reproducibility and desired outcomes .
Avoparcin-beta exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to specific receptors on the bacterial cell wall precursors, preventing cross-linking and ultimately leading to cell lysis.
These properties are critical for determining how Avoparcin-beta can be effectively utilized in various applications .
Avoparcin-beta has several scientific applications:
Avoparcin-β belongs to the glycopeptide antibiotic (GPA) family, initially identified during the "Golden Age of Antibiotics" (1950s–1960s). Like vancomycin—discovered in 1953 from Amycolatopsis orientalis—Avoparcin was isolated from actinomycete bacteria and structurally characterized as a Type II glycopeptide, featuring an aromatic residue at positions 1 and 3 without aryl ether cross-links [1] [5]. Its complex heptapeptide core, glycosylated with disaccharides and modified with chlorine atoms, enabled potent activity against Gram-positive bacteria by inhibiting cell wall synthesis. Developed commercially in the 1970s, Avoparcin (a mixture of α and β isoforms) was unique among early GPAs due to its dual use in human medicine and agriculture. The β isoform exhibited enhanced stability in biological environments, making it suitable for oral administration in livestock [3] [7].
Table 1: Key Glycopeptide Antibiotics and Their Origins
Compound | Producer Organism | Discovery Year | Structural Class |
---|---|---|---|
Avoparcin-β | Amycolatopsis coloradensis | 1970s | Type II glycopeptide |
Vancomycin | Amycolatopsis orientalis | 1953 | Type I glycopeptide |
Teicoplanin | Actinoplanes teichomyceticus | 1978 | Type IV glycopeptide |
Balhimycin | Amycolatopsis balhimycina | 1990s | Type I glycopeptide |
Avoparcin was globally adopted as an animal growth promoter (AGP) in the 1980s–1990s. Added to poultry, swine, and cattle feed at subtherapeutic levels (5–40 ppm), it enhanced weight gain by 5–15% and improved feed efficiency. Europe and Australia became the largest consumers, with annual usage exceeding 500,000 kg by the mid-1990s [3] [8]. This practice stemmed from its ability to modulate gut microbiota, reducing inflammation and redirecting metabolic energy toward muscle deposition. However, its prolonged, low-dose application created sustained selective pressure in agricultural environments. Notably, developing nations continued its use post-EU ban due to economic drivers and lax regulations [6] [8].
Table 2: Global Agricultural Usage of Avoparcin Pre- and Post-Bans
Region | Peak Usage (kg/year) | Primary Livestock | Ban Year | Resistance Decline Post-Ban |
---|---|---|---|---|
European Union | 300,000+ | Poultry, Swine | 1997 | 50–80% reduction in VRE |
Australia | 100,000 | Cattle, Poultry | 2000 | 60–75% reduction in VRE |
Brazil | 50,000 | Poultry | Partial | Insufficient data |
Southeast Asia | 70,000 | Swine | Unrestricted | Rising VRE prevalence |
Avoparcin-β shares structural homology with vancomycin, particularly the conserved heptapeptide backbone that binds D-Ala-D-Ala termini of lipid II—a key peptidoglycan precursor. Critical similarities include:
These similarities underpin cross-resistance. Bacteria expressing vanA or vanB gene clusters—originally traced to GPA-producing actinomycetes—remodel peptidoglycan termini to D-Ala-D-Lac/D-Ser, reducing Avoparcin-β binding affinity by 1,000-fold. Crucially, vanA confers resistance to both Avoparcin-β and vancomycin, explaining the rapid emergence of vancomycin-resistant enterococci (VRE) in livestock and humans exposed to Avoparcin [2] [3] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7